Boc-D-Phe-Pro-OSu
Overview
Description
Boc-D-Phe-Pro-OSu, also known as tert-butoxycarbonyl-D-phenylalanyl-prolyl-N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C23H29N3O7 and a molecular weight of 459.5 g/mol. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds, making it a valuable tool in the field of organic chemistry and biochemistry.
Scientific Research Applications
Boc-D-Phe-Pro-OSu has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It is involved in the development of peptide-based therapeutics and diagnostic agents.
Industry: this compound is used in the production of bioactive peptides and as a building block for complex organic molecules.
Safety and Hazards
When handling Boc-D-Phe-Pro-OSu, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Boc-D-Phe-Pro-OSu is a complex compound that is used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain. It interacts with these amino acids to facilitate the formation of peptide bonds.
Mode of Action
The compound this compound works by providing protection for the amino group during peptide synthesis . The Boc group (tert-butoxycarbonyl) in the compound is a protecting group used in organic synthesis. It prevents unwanted reactions from occurring at the amino group while allowing peptide bond formation to proceed.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. By protecting the amino group, it allows for the correct sequence of amino acids to be maintained during the synthesis process .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the amino group, it prevents unwanted side reactions, ensuring the integrity of the peptide structure .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the protection provided by the Boc group. Additionally, temperature and solvent conditions can also impact the effectiveness of the compound in peptide synthesis .
Biochemical Analysis
Biochemical Properties
Boc-D-Phe-Pro-OSu is used in solid-phase peptide synthesis. The reactive N-hydroxysuccinimide (NHS) ester on the C-terminus allows for efficient and selective coupling with other amino acid derivatives during peptide chain elongation
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. It enables the efficient and selective coupling with other amino acid derivatives during peptide chain elongation. This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Phe-Pro-OSu typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by coupling with proline and activation with N-hydroxysuccinimide (OSu). The reaction conditions often include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and ethyl cyano(hydroxyimino)acetate (oxyma) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale solution-phase peptide synthesis techniques. These methods are scalable and can produce the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Phe-Pro-OSu undergoes various chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles, leading to the formation of amide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Coupling Reagents: EDC, oxyma, and N,N-diisopropylethylamine (DIPEA) are commonly used in the coupling reactions.
Deprotection Reagents: TFA in dichloromethane is used for Boc group removal.
Major Products Formed
The major products formed from these reactions include peptides with stable amide bonds and deprotected amino acids ready for further coupling reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-L-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu): Similar in structure but uses L-phenylalanine instead of D-phenylalanine.
Boc-Lys(Boc)-OSu: Another Boc-protected amino acid with an N-hydroxysuccinimide ester group.
Uniqueness
Boc-D-Phe-Pro-OSu is unique due to its specific combination of D-phenylalanine and proline, which provides distinct stereochemical properties and reactivity compared to other Boc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and peptidomimetics that require these stereochemical features .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7/c1-23(2,3)32-22(31)24-16(14-15-8-5-4-6-9-15)20(29)25-13-7-10-17(25)21(30)33-26-18(27)11-12-19(26)28/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,24,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXUHNFAAVSFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148980-30-7 | |
Record name | Boc-D-Phe-Pro-OSu | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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